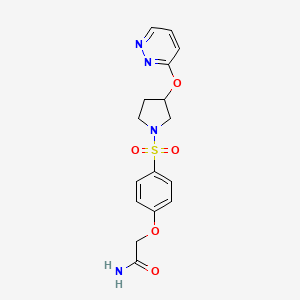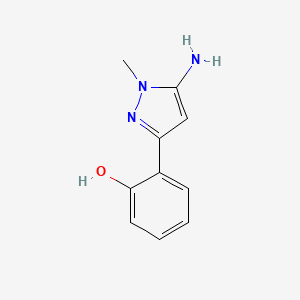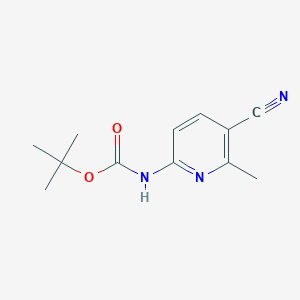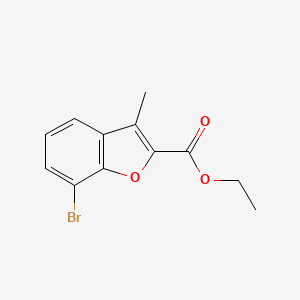![molecular formula C16H19ClN4O2 B2654502 2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 1775542-26-1](/img/structure/B2654502.png)
2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a carbonyl group (C=O), a chlorophenyl group (a benzene ring with a chlorine atom), and a cyclopropyl group (a three-membered carbon ring) .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a spirocyclic core, a phenyl ring substituted with a chlorine atom, and a cyclopropyl group attached via a carbonyl function . The exact three-dimensional structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would be influenced by several functional groups. The carbonyl group could undergo reactions such as nucleophilic addition or reduction. The chlorophenyl group might undergo electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar carbonyl group and the chlorine atom might increase its solubility in polar solvents. Its boiling and melting points would depend on factors like molecular weight and intermolecular forces .Scientific Research Applications
Antimicrobial and Antifungal Properties
Research into the antimicrobial and antifungal properties of compounds structurally related to 2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one has demonstrated promising results. Compounds within this structural family have been synthesized and tested for their activity against a variety of microbial strains. For instance, synthesis of spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5]decan-2-one has shown antimicrobial properties, indicating the potential of these compounds for further development as antimicrobial agents (Al-Ahmadi & El-zohry, 1995). Additionally, new spirothiazolidines analogs have been developed, showing significant anticancer activities against human breast and liver carcinoma cell lines, as well as exhibiting antidiabetic properties, highlighting the versatility of this compound class (Flefel et al., 2019).
Synthesis and Structural Studies
The synthesis and structural elucidation of related compounds provide a foundation for understanding the potential applications of 2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one. For example, the synthesis of cyproconazole, a conazole fungicide, demonstrates the relevance of chlorophenyl and cyclopropylcarbonyl components in agricultural applications, offering insights into how similar compounds might be utilized (Kang et al., 2015). The crystal structure analysis of related compounds, such as 2-oxo-3-phenyl, 1-oxaspiro [4.5] dec-3-en-4-yl 4-chlorobenzoate, provides detailed information on molecular conformations that can inform the design of new compounds with enhanced efficacy (Wang et al., 2011).
Development of Anticonvulsant Agents
The exploration of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant activity represents another area of application. Such studies have led to the identification of compounds with promising anticonvulsant properties, suggesting the potential of the 2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one scaffold for the development of new therapeutic agents (Obniska, Kamiński, & Tatarczyńska, 2006).
Mechanism of Action
Safety and Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. Standard procedures for handling chemicals should always be followed. It’s also important to consider that the compound contains a chlorine atom, which could potentially form harmful compounds if improperly handled .
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-8-(cyclopropanecarbonyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-12-2-1-3-13(10-12)21-15(23)18-16(19-21)6-8-20(9-7-16)14(22)11-4-5-11/h1-3,10-11,19H,4-9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWRPVGAGLGXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3(CC2)NC(=O)N(N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2654421.png)
![3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2654422.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2654423.png)


![2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2654430.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide](/img/structure/B2654434.png)
![N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2654436.png)
![N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2654437.png)

![5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-](/img/structure/B2654440.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2654442.png)